molecular formula C17H19NO5 B588062 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene CAS No. 29973-92-0

2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene

Cat. No. B588062
CAS RN: 29973-92-0
M. Wt: 317.341
InChI Key: VHENNGKCCKIURS-UHFFFAOYSA-N
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Description

2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene, also known as 1-Methoxy-1-(3-benzyloxy-4-methoxyphenyl)-2-nitroethane, is a chemical compound with the molecular formula C17H19NO5 . It has a molecular weight of 317.34 . This compound is a Papaverine intermediate .


Molecular Structure Analysis

The molecular structure of 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene consists of a benzene ring substituted with benzyloxy, methoxy, and nitroethyl groups . The exact 3D structure may require computational chemistry techniques for accurate determination.


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability might depend on factors like purity and storage conditions.

Scientific Research Applications

Luminescent Properties in Lanthanide Coordination Compounds

A study by Sivakumar et al. (2010) explored the use of 4-benzyloxy benzoic acid derivatives, including 3-methoxy-4-benzyloxy benzoic acid, in synthesizing lanthanide coordination compounds. These compounds were evaluated for their photophysical properties, noting that electron-releasing substituents like -OMe improve the photoluminescence of Tb(3+) complexes, while electron-withdrawing groups like -NO(2) reduce the overall sensitization efficiency due to energy dissipation through pi*-n transitions (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Structural Analysis and Hyperconjugation

White and Blanc (2014) investigated the structures of compounds including 1-methoxy-4-[(phenylselanyl)methyl]benzene. They observed that these structures adopt conformations allowing for σ(C-Se)-π hyperconjugation. The study found no significant differences in H2C-Se or H2C-C(ar) bond lengths, suggesting that the effects of σ(C-Se)-π hyperconjugation were not strong enough to alter structural parameters (White & Blanc, 2014).

Nucleophilic Aromatic Substitution in Synthesis

Hattori et al. (2002) utilized 1-methoxy-2-nitronaphthalene in the synthesis of 2-nitro-1,1'-binaphthyls through nucleophilic aromatic substitution. This process provided a straightforward method to produce binaphthyls with high yields and potential for inducing axial chirality (Hattori, Takeda, Yamabe, & Miyano, 2002).

Synthesis of Functionalized Aromatic Compounds

Nakamura et al. (2003) described a method for synthesizing 4H-1,2-benzoxazine derivatives using compounds like methyl 2-nitro-3-phenylpropionate. This methodology allowed for the synthesis of benzoxazines with various electron-withdrawing substituents, highlighting their potential as intermediates for oxygen-functionalized aromatic compounds (Nakamura, Uchiyama, & Ohwada, 2003).

Anticancer and Antiangiogenic Activity of Derivatives

Romagnoli et al. (2015) evaluated a series of compounds, including those with a 2-methoxy/ethoxycarbonyl group combined with methoxy groups on a benzofuran skeleton, for their anticancer and antiangiogenic activities. Compounds like 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan showed nanomolar concentrations in inhibiting cancer cell growth, indicating potent in vitro and in vivo anticancer properties (Romagnoli, Baraldi, Salvador, Prencipe, Lopez-Cara, Ortega, Brancale, Hamel, Castagliuolo, Mitola, Ronca, Bortolozzi, Porcù, Basso, & Viola, 2015).

properties

IUPAC Name

1-methoxy-4-(1-methoxy-2-nitroethyl)-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-21-15-9-8-14(17(22-2)11-18(19)20)10-16(15)23-12-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHENNGKCCKIURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C[N+](=O)[O-])OC)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700722
Record name 2-(Benzyloxy)-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene

CAS RN

29973-92-0
Record name 1-Methoxy-4-(1-methoxy-2-nitroethyl)-2-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29973-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
K B. Manjappa, JM Lin, DY Yang - The Journal of Organic …, 2017 - ACS Publications
An efficient construction of phenyl-substituted coumarin-pyrrole-isoquinoline-fused pentacycle via base-promoted Grob-type coupling of 3-nitrocoumarin and papaverine in a sealed …
Number of citations: 52 pubs.acs.org

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